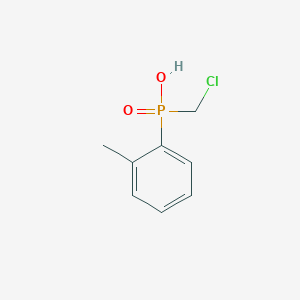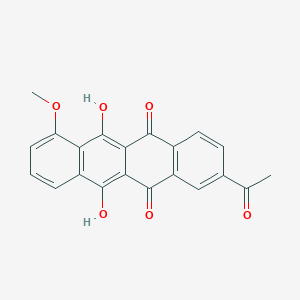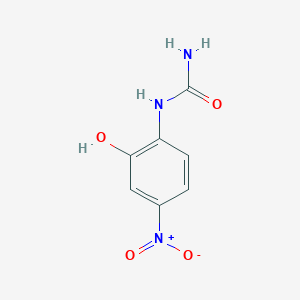
N-(2-Hydroxy-4-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-4-nitrophenyl)urea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, which is further connected to a urea moiety. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Hydroxy-4-nitrophenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to isolate the product.
Industrial Production Methods
Industrial production of this compound often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are scalable and can be adapted for large-scale production, although they may require careful handling of reagents and by-products to ensure safety and environmental compliance.
化学反応の分析
Types of Reactions
N-(2-Hydroxy-4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The hydroxy group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include amino derivatives, substituted phenylureas, and other functionalized compounds, depending on the specific reagents and conditions used.
科学的研究の応用
N-(2-Hydroxy-4-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which N-(2-Hydroxy-4-nitrophenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N,N’-bis(4-Nitrophenyl)urea: Another urea derivative with similar structural features but different functional groups.
N-(2-Hydroxy-4-nitrophenyl)-N’-(2-bromophenyl)urea: A compound with additional bromine substitution, offering different chemical properties.
Uniqueness
N-(2-Hydroxy-4-nitrophenyl)urea is unique due to its specific combination of hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
88522-68-3 |
|---|---|
分子式 |
C7H7N3O4 |
分子量 |
197.15 g/mol |
IUPAC名 |
(2-hydroxy-4-nitrophenyl)urea |
InChI |
InChI=1S/C7H7N3O4/c8-7(12)9-5-2-1-4(10(13)14)3-6(5)11/h1-3,11H,(H3,8,9,12) |
InChIキー |
IPIWLDOFSWBSCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


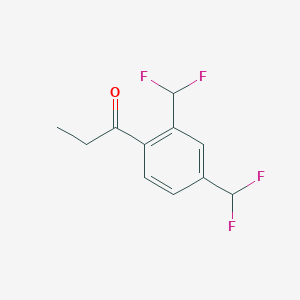

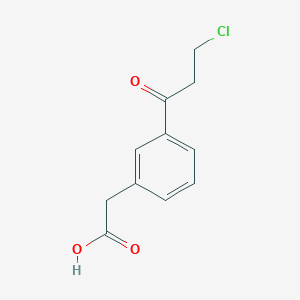
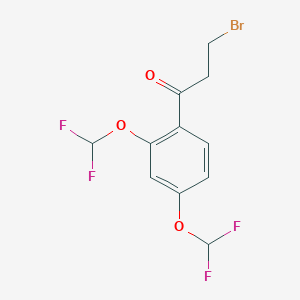
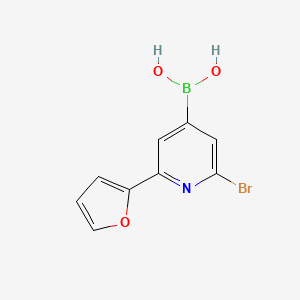
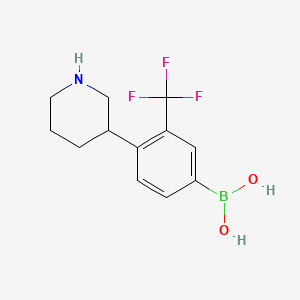




![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)

